6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 66328-08-3
VCID: VC18490615
InChI: InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11)
SMILES:
Molecular Formula: C5H2Cl2N2O2
Molecular Weight: 192.98 g/mol

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

CAS No.: 66328-08-3

Cat. No.: VC18490615

Molecular Formula: C5H2Cl2N2O2

Molecular Weight: 192.98 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride - 66328-08-3

Specification

CAS No. 66328-08-3
Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
IUPAC Name 3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride
Standard InChI InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11)
Standard InChI Key GLNSJGWKYCJNIR-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NN=C1Cl)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-Pyridazinecarbonylchloride, 6-chloro-2,3-dihydro-3-oxo-, reflecting its bicyclic structure. Key synonyms include:

  • 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

  • 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI)

  • DTXSID20608542 .

Its molecular structure features a pyridazine ring with:

  • A carbonyl chloride (-COCl) group at position 4, enhancing electrophilicity.

  • A chlorine atom at position 6, influencing electronic distribution.

  • A keto group at position 3, contributing to hydrogen-bonding potential .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC5H2Cl2N2O2\text{C}_5\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight192.98 g/mol
CAS Registry Number66328-08-3
XLogP31.9 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic and Computational Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits a singlet for the carbonyl chloride proton (δ 10.2–10.8 ppm) and deshielded aromatic protons (δ 7.5–8.1 ppm).

  • IR: Strong absorption bands at 1750 cm1^{-1} (C=O stretch) and 730 cm1^{-1} (C-Cl stretch) .

  • Docking Studies: Molecular modeling predicts interactions with cannabinoid receptors via hydrophobic contacts and hydrogen bonds, as seen in analogues .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through chlorination of pyridazine precursors. A representative route involves:

  • Starting Material: Methyl 3,6-dichloropyridazine-4-carboxylate.

  • Hydrolysis: Conversion to 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid using aqueous NaOH .

  • Chlorination: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) to yield the carbonyl chloride.

Key Reaction:

C5H3ClN2O3+SOCl2C5H2Cl2N2O2+HCl+SO2\text{C}_5\text{H}_3\text{ClN}_2\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 + \text{HCl} + \text{SO}_2

Optimization Considerations

  • Temperature: Maintained at 0–5°C during chlorination to prevent decomposition.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

  • Yield: Typically 65–75%, with purity >95% confirmed by HPLC .

Applications in Pharmaceutical Research

Role in Drug Discovery

As a reactive intermediate, this compound facilitates the synthesis of pyridazinone-4-carboxamides, which exhibit affinity for cannabinoid receptors (CB1R/CB2R). Notable examples include:

  • Compound 9: A CB2R inverse agonist (Ki=2.0±0.81nMK_i = 2.0 \pm 0.81 \, \text{nM}) with >2000-fold selectivity over CB1R .

  • ADME Profile: Derivatives show favorable pharmacokinetics, including moderate plasma protein binding and blood-brain barrier permeability .

Table 2: Biological Activity of Selected Analogues

CompoundCB2R KiK_i (nM)CB1R KiK_i (nM)Selectivity (CB1R/CB2R)
92.0 ± 0.81>4000>2000
54.7 ± 2.1320 ± 11068
177.6 ± 4.025 ± 8.63.3

Mechanism of Action

The carbonyl chloride group undergoes nucleophilic substitution with amino or hydroxyl groups in biological targets, forming covalent adducts. This reactivity underpins its utility in:

  • Enzyme Inhibition: Modulating kinases and proteases.

  • Receptor Modulation: Stabilizing inactive conformations of CB2R via hydrophobic interactions with residues F200 and F289 .

Future Directions and Research Opportunities

  • Derivative Exploration: Investigating substituents at positions 2 and 6 for enhanced CB2R selectivity.

  • Process Optimization: Developing catalytic chlorination methods to improve yield and sustainability.

  • Therapeutic Potential: Evaluating anti-inflammatory and neuroprotective effects in preclinical models .

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